2-Methylbutan-2-yl 2-methylpropanoate
Description
Properties
CAS No. |
194784-93-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-6-9(4,5)11-8(10)7(2)3/h7H,6H2,1-5H3 |
InChI Key |
FONMOIQZBGAASK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OC(=O)C(C)C |
Canonical SMILES |
CCC(C)(C)OC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 2-methylpropanoate backbone but differ in substituents, leading to distinct properties:
Methyl 2-(4-Bromophenyl)-2-methylpropanoate (CAS 154825-97-5)
- Structure : A bromophenyl group replaces the 2-methylbutan-2-yl group.
- Properties: Enhanced reactivity due to the electron-withdrawing bromine atom, facilitating substitution reactions.
- Applications : Likely used in pharmaceutical intermediates or organic synthesis.
Hexyl 2-Methylpropanoate
- Structure : Linear hexyl group instead of branched 2-methylbutan-2-yl.
- Properties: Lower boiling point and higher volatility compared to branched analogs. Found in plant oils (e.g., Heracleum sosnowskyi) and apple volatiles, contributing to fruity aromas .
- Applications : Widely used in fragrances and flavorings.
3-Hydroxy-2,4,4-Trimethylpentyl 2-Methylpropanoate
- Structure : Hydroxyl and branched alkyl substituents.
- Properties :
- Significance : Biomarker in colorectal cancer patients and linked to lipid peroxidation .
2-Phenylpropyl 2-Methylpropanoate
- Structure : Aromatic phenylpropyl group.
- Properties: Enhanced stability and distinct odor profile due to the aromatic ring. Used in perfumery under synonyms like "Hydratropyl isobutyrate" .
Physical and Chemical Properties Comparison
Reactivity and Stability
- Steric Effects: The 2-methylbutan-2-yl group in the target compound likely reduces nucleophilic attack rates compared to linear-chain esters (e.g., hexyl 2-methylpropanoate) due to steric hindrance .
- Electrophilic Substitution: Bromophenyl derivatives (e.g., Methyl 2-(4-bromophenyl)-2-methylpropanoate) undergo electrophilic substitution more readily than non-aromatic analogs .
- Hydrolytic Stability : Esters with hydroxyl groups (e.g., 3-hydroxy-2,4,4-trimethylpentyl derivative) are prone to hydrolysis, altering their biological activity .
Preparation Methods
Esterification via Acid and Alcohol Reactants
The classical preparation of esters such as 2-methylbutan-2-yl 2-methylpropanoate involves the acid-catalyzed esterification of a carboxylic acid (2-methylpropanoic acid) with an alcohol (2-methylbutan-2-ol). This method typically uses strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions with removal of water to drive the equilibrium toward ester formation.
-
$$
\text{2-methylpropanoic acid} + \text{2-methylbutan-2-ol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + H_2O
$$ -
- Temperature: 60–110 °C depending on reflux solvent
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Removal of water by azeotropic distillation or molecular sieves to push equilibrium
- Reaction time: Several hours (typically 4–12 hours)
This method is widely used due to its simplicity and the availability of starting materials.
Preparation via Acid Chloride and Alcohol
An alternative and more efficient method involves the reaction of 2-methylpropanoic acid chloride (prepared from 2-methylpropanoic acid and thionyl chloride or oxalyl chloride) with 2-methylbutan-2-ol.
-
$$
\text{2-methylpropanoic acid chloride} + \text{2-methylbutan-2-ol} \rightarrow \text{this compound} + HCl
$$ -
- Higher reaction rates and yields compared to direct esterification
- Mild conditions, often at room temperature or slightly elevated temperatures
- Minimal side reactions if moisture is excluded
-
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Pyridine or triethylamine to neutralize HCl formed
- Temperature: 0–25 °C
- Reaction time: 1–3 hours
This method is preferred in laboratory and industrial settings for producing high purity esters.
Research Findings and Optimization Data
While specific literature on this compound is limited, related esterifications and analogous compounds provide insight into optimization parameters:
| Parameter | Effect on Yield/Quality | Notes |
|---|---|---|
| Catalyst type | Strong acid catalysts increase rate but may cause side reactions | p-Toluenesulfonic acid preferred for milder conditions |
| Temperature | Higher temperatures increase rate but may cause decomposition | Optimal range 70–100 °C |
| Molar ratio (acid:alcohol) | Excess alcohol shifts equilibrium toward ester formation | Typical molar ratio 1:1.2 to 1:2 |
| Water removal | Continuous removal increases yield | Use of Dean-Stark apparatus or molecular sieves |
| Solvent choice | Non-polar solvents facilitate esterification | Toluene or benzene commonly used |
| Reaction time | Longer times improve conversion up to a limit | Usually 4–12 hours |
Related Synthetic Routes from Patents and Industrial Processes
Although direct patents on this compound are scarce, related processes for esters and acid derivatives provide useful methodologies:
A patent describing the preparation of related esters involves palladium-catalyzed coupling reactions and subsequent esterification steps under controlled conditions, achieving high yields and purity.
Industrial hydroformylation processes provide high-purity aldehyde intermediates (e.g., 2-methylbutanal) that can be oxidized or converted to acids and then esterified to produce target esters.
These methods underscore the importance of high-purity starting materials and controlled reaction conditions to optimize the synthesis of branched esters like this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | 2-Methylpropanoic acid + 2-methylbutan-2-ol | Acid catalyst, reflux, water removal | Simple, cost-effective | Longer reaction time, equilibrium limitations |
| Acid Chloride Method | 2-Methylpropanoic acid chloride + 2-methylbutan-2-ol | Base (pyridine), room temp, dry solvent | Fast, high yield, pure product | Requires acid chloride preparation |
| Transesterification | Methyl 2-methylpropanoate + 2-methylbutan-2-ol | Acid/base catalyst, heat, methanol removal | Mild conditions, versatile | Longer reaction time, catalyst removal needed |
Q & A
Q. How does the compound’s stability vary under photolytic vs. thermal stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
